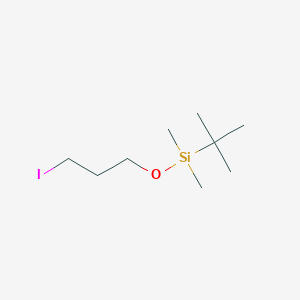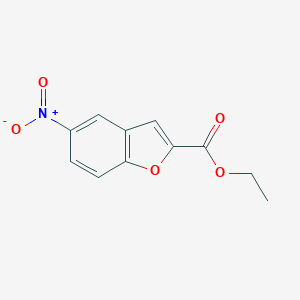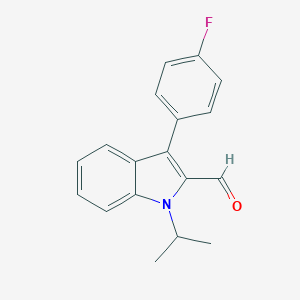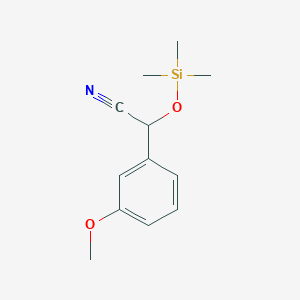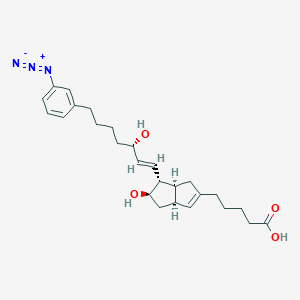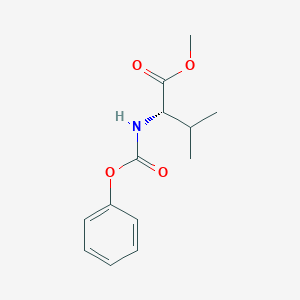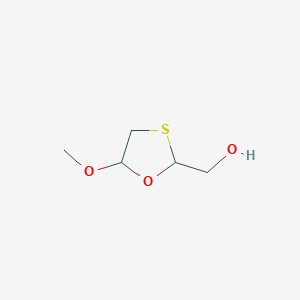
(5-Methoxy-1,3-oxathiolan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-1,3-oxathiolan-2-yl)methanol, commonly known as MEM, is a chemical compound that has been widely used in scientific research. It is a cyclic sulfite ester that has been found to possess unique properties, making it a valuable tool for various applications in chemistry and biology. In
作用機序
The mechanism of action of MEM is not fully understood. However, it has been proposed that MEM acts as a sulfonating agent by reacting with nucleophilic groups, such as hydroxyl groups, to form sulfonate esters. This modification of the compound can alter its properties, such as its solubility and reactivity.
生化学的および生理学的効果
MEM has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatase and acetylcholinesterase. MEM has also been found to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, MEM has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
The use of MEM in lab experiments has several advantages. Its ability to act as a sulfonating agent allows for the modification of various compounds, providing a means for their separation and purification. Additionally, its unique properties, such as its antioxidant and anti-inflammatory properties, make it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to the use of MEM. Its mechanism of action is not fully understood, and its effects on certain biological systems may be unpredictable.
将来の方向性
There are several future directions for research on MEM. One area of research could focus on the development of MEM derivatives with improved properties, such as increased solubility and reactivity. Additionally, further studies could be conducted to elucidate the mechanism of action of MEM and its effects on various biological systems. MEM could also be further explored as a potential therapeutic agent for various diseases, such as inflammatory diseases and cancer.
合成法
The synthesis of MEM involves the reaction of 2-methoxyethanol with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with sodium hydroxide to form the sodium salt, which is further reacted with paraformaldehyde to yield MEM. This method of synthesis has been found to be efficient and relatively simple, making MEM easily accessible for researchers.
科学的研究の応用
MEM has been extensively used in scientific research due to its ability to act as a sulfonating agent. It has been used to sulfonate various compounds, including carbohydrates, amino acids, and peptides. This allows for the modification of these compounds, making them more soluble and providing a means for their separation and purification. MEM has also been used in the synthesis of cyclic sulfite esters, which have been found to possess antiviral and antitumor properties.
特性
CAS番号 |
146922-46-5 |
|---|---|
製品名 |
(5-Methoxy-1,3-oxathiolan-2-yl)methanol |
分子式 |
C5H10O3S |
分子量 |
150.2 g/mol |
IUPAC名 |
(5-methoxy-1,3-oxathiolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3 |
InChIキー |
LHBJRSXVTINARH-UHFFFAOYSA-N |
SMILES |
COC1CSC(O1)CO |
正規SMILES |
COC1CSC(O1)CO |
同義語 |
1,3-Oxathiolane-2-methanol,5-methoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



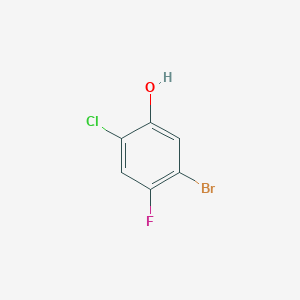
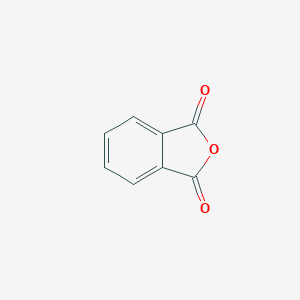
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
